molecular formula C25H19NO4S B12147855 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-(2-phenylethyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one

4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-(2-phenylethyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12147855
M. Wt: 429.5 g/mol
InChI Key: AWACMYWSLBVEDN-UHFFFAOYSA-N
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Description

4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-(2-phenylethyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a benzofuran, thiophene, and pyrrolone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-(2-phenylethyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the benzofuran moiety: This can be achieved through cyclization reactions involving phenols and aldehydes.

    Introduction of the thiophene ring: Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Construction of the pyrrolone core: This may involve condensation reactions between amines and carbonyl compounds.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions could target the carbonyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the benzofuran, thiophene, or pyrrolone rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds might be explored for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-(2-phenylethyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific biological target. Generally, such compounds may interact with proteins or nucleic acids, modulating their function through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-(2-phenylethyl)-5-(furan-2-yl)-1,5-dihydro-2H-pyrrol-2-one
  • 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-(2-phenylethyl)-5-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-(2-phenylethyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups and ring systems, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C25H19NO4S

Molecular Weight

429.5 g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-(2-phenylethyl)-2-thiophen-2-yl-2H-pyrrol-5-one

InChI

InChI=1S/C25H19NO4S/c27-23(19-15-17-9-4-5-10-18(17)30-19)21-22(20-11-6-14-31-20)26(25(29)24(21)28)13-12-16-7-2-1-3-8-16/h1-11,14-15,22,28H,12-13H2

InChI Key

AWACMYWSLBVEDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=CS5

Origin of Product

United States

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